5-(prop-2-en-1-yl)-3-(prop-2-en-1-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(prop-2-en-1-yl)-3-(prop-2-en-1-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as allyl amines and thiols can be reacted with suitable reagents to form the desired tetraazafluorene structure. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques such as continuous flow reactors or batch processing. These methods ensure consistent quality and scalability. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
5-(prop-2-en-1-yl)-3-(prop-2-en-1-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or thiols.
Substitution: The allyl and allylsulfanyl groups can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines, thiols
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(prop-2-en-1-yl)-3-(prop-2-en-1-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(prop-2-en-1-yl)-3-(prop-2-en-1-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 9-Allyl-2-methylsulfanyl-9H-1,3,4,9-tetraaza-fluorene
- 9-Allyl-2-ethylsulfanyl-9H-1,3,4,9-tetraaza-fluorene
- 9-Allyl-2-propylsulfanyl-9H-1,3,4,9-tetraaza-fluorene
Uniqueness
5-(prop-2-en-1-yl)-3-(prop-2-en-1-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole stands out due to the presence of both allyl and allylsulfanyl groups, which confer unique reactivity and potential applications. Compared to similar compounds, it may exhibit different chemical behaviors and biological activities, making it a valuable compound for various research and industrial purposes.
Properties
Molecular Formula |
C15H14N4S |
---|---|
Molecular Weight |
282.4g/mol |
IUPAC Name |
5-prop-2-enyl-3-prop-2-enylsulfanyl-[1,2,4]triazino[5,6-b]indole |
InChI |
InChI=1S/C15H14N4S/c1-3-9-19-12-8-6-5-7-11(12)13-14(19)16-15(18-17-13)20-10-4-2/h3-8H,1-2,9-10H2 |
InChI Key |
ZNENPPOTJAVNHE-UHFFFAOYSA-N |
SMILES |
C=CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC=C |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC=C |
Origin of Product |
United States |
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